molecular formula C8H13N3O3S B8109709 N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide

N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B8109709
M. Wt: 231.27 g/mol
InChI Key: YLTCUZSRAQXMCS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide involves several steps. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes

Chemical Reactions Analysis

N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects by acting as a GABA receptor agonist. It has a high affinity for the δ subunit of extrasynaptic GABA_A receptors, which are involved in mediating tonic inhibitory currents in the brain. This action enhances the inhibitory effects of GABA, leading to increased sedation and anxiolysis .

Comparison with Similar Compounds

N-((4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methyl)methanesulfonamide is unique in its selectivity for δ subunit-containing GABA_A receptors. Similar compounds include:

This compound’s specificity and reduced risk of dependence make it a promising candidate for therapeutic use.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c1-15(12,13)10-5-7-6-4-9-3-2-8(6)14-11-7/h9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTCUZSRAQXMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NOC2=C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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